molecular formula C7H8OS B7724658 2-Propionylthiophene CAS No. 213611-32-6

2-Propionylthiophene

Cat. No. B7724658
CAS No.: 213611-32-6
M. Wt: 140.20 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

1-(Thiophen-2-yl)propan-1-one (0.15 g, 1.069 mmol) was treated with tert-butoxybis-(dimethylamino)methane (0.5 mL) and the mixture stirred at 55° C. overnight. The volatiles were removed in vacuo and the residual liquid was azeotroped with toluene. The resulting residue was dissolved in ethyl acetate and passed through a plug of silica gel. The filtrate was concentrated and placed under vacuum to afford a thick yellow oil. Yield=0.2 g. MS (M+H)+ 196.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH2:7][CH3:8].C(O[CH:15]([N:19]([CH3:21])[CH3:20])N(C)C)(C)(C)C>>[CH3:21][N:19]([CH3:20])[CH:15]=[C:7]([CH3:8])[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
S1C(=CC=C1)C(CC)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 55° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residual liquid was azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a thick yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(C=C(C(=O)C=1SC=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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